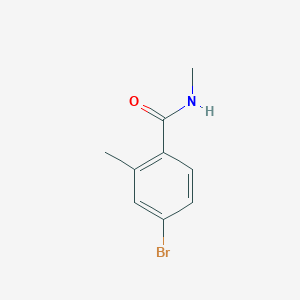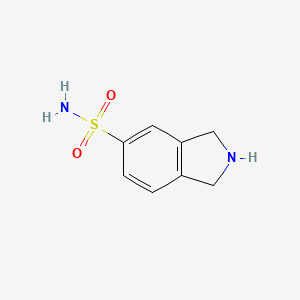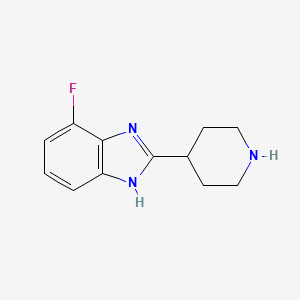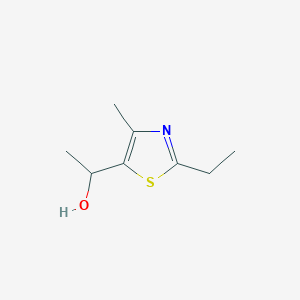
4-bromo-N,2-dimethylbenzamide
Descripción general
Descripción
“4-bromo-N,2-dimethylbenzamide” is a chemical compound with the molecular formula C9H10BrNO. It has an average mass of 228.086 Da and a monoisotopic mass of 226.994568 Da . It is a solid at room temperature .
Synthesis Analysis
The synthesis of “4-bromo-N,2-dimethylbenzamide” involves several steps. The overall yield has been greatly enhanced by introducing new synthetic methods such as one-pot synthesis . The total yield of “4-bromo-N,2-dimethylbenzamide” is about 44-50% .Molecular Structure Analysis
The InChI code for “4-bromo-N,2-dimethylbenzamide” is 1S/C9H10BrNO/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving “4-bromo-N,2-dimethylbenzamide” are complex and require further study. The compound is used in the synthesis of various other compounds.Physical And Chemical Properties Analysis
“4-bromo-N,2-dimethylbenzamide” is a solid at room temperature . It has a molecular weight of 228.09 . The compound is sealed in dry conditions for storage .Aplicaciones Científicas De Investigación
Analogue Synthesis and Biological Activity
4-bromo-N,2-dimethylbenzamide is structurally similar to certain analogues used in pharmacological studies. For instance, it shares a resemblance with glibenclamide analogues, compounds known for their hypoglycemic and hypolipidemic activities. These analogues, after structural modifications including the addition of bromide and methoxy groups, have shown improved anti-hyperglycemic potency in diabetic rats compared to their original drug form Ahmadi et al., 2014.
Metabolic Pathways and Toxicological Studies
Understanding the metabolic pathways and potential toxicological impacts of compounds structurally similar to 4-bromo-N,2-dimethylbenzamide is crucial for safety assessments. For example, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a compound with a related structure, undergoes various metabolic transformations leading to several metabolites. These metabolites are formed through oxidative deamination, demethylation, and subsequent acetylation processes. Identifying these metabolites helps in understanding the drug's effect on biological systems and assists in forensic toxicology Carmo et al., 2005.
Potential Therapeutic Uses
Compounds structurally similar to 4-bromo-N,2-dimethylbenzamide have been explored for their therapeutic potential. For instance, propenamine derivatives, with structural elements resembling 4-bromo-N,2-dimethylbenzamide, have shown significant activity against Trypanosoma cruzi infection, indicating potential use in treating Chagas' disease Pereira et al., 1998.
Safety and Hazards
The compound is associated with certain hazards. It has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Propiedades
IUPAC Name |
4-bromo-N,2-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-5-7(10)3-4-8(6)9(12)11-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMDVDVBIHOWTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893420-18-3 | |
| Record name | 4-bromo-N,2-dimethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1,4-diazepane](/img/structure/B1443039.png)
![2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1443040.png)




![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol](/img/structure/B1443046.png)


![4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B1443055.png)
![1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B1443056.png)

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1443058.png)
